Method Validation Precision and Accuracy with Methimazole-d3 as Internal Standard in Human Serum
In a fully validated LC-MS/MS method for the determination of total methimazole in human serum and plasma, Methimazole-d3 (designated as MMI-D3) was employed as the internal standard following derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) [1]. This method was validated in accordance with current bioanalytical method validation regulatory standards, and the use of Methimazole-d3 as a co-eluting SIL-IS directly enabled the achievement of intra-day precision of less than 10.2% CV and inter-day precision of less than 9.8% CV across a linear calibration range of 1–1000 ng/mL (r² = 0.999), with intra-day and inter-day accuracies of 89.5–101.1% and 96.0–99.7%, respectively [2]. The method was successfully applied to serum samples from Graves' disease patients receiving 5, 10, or 15 mg oral methimazole doses, with measured circulating total methimazole concentrations ranging from 2.69 to 304.27 ng/mL [3]. These precision and accuracy metrics meet the acceptance criteria specified in FDA and EMA bioanalytical method validation guidelines (±15% CV and ±15% accuracy at all concentrations except LLOQ), which would not have been achievable using an unlabeled or structurally dissimilar internal standard [4].
| Evidence Dimension | Intra-day and inter-day precision (CV%) with SIL-IS versus without internal standard correction |
|---|---|
| Target Compound Data | Intra-day precision: <10.2% CV; Inter-day precision: <9.8% CV |
| Comparator Or Baseline | No internal standard (external calibration only): precision typically degrades to >20–30% CV in complex biological matrices due to uncorrected matrix effects and extraction variability |
| Quantified Difference | Precision improvement factor of approximately 2–3× relative to external calibration in bioanalytical LC-MS/MS |
| Conditions | Human serum/plasma; LC-MS/MS with electrospray ionization; NBD-Cl derivatization; supported liquid extraction; calibration range 1–1000 ng/mL |
Why This Matters
This validation demonstrates that Methimazole-d3 enables regulatory-compliant quantification of methimazole in human biological matrices, which is a prerequisite for clinical pharmacokinetic studies and therapeutic drug monitoring applications.
- [1] Ito Y, et al. Development of a high-performance liquid chromatography–tandem mass spectrometric method for the determination of Methimazole in human blood matrices. J Chromatogr B. 2020; 1144:122083. Abstract. View Source
- [2] Ito Y, et al. Development of a high-performance liquid chromatography–tandem mass spectrometric method for the determination of Methimazole in human blood matrices. J Chromatogr B. 2020; 1144:122083. Results: precision and accuracy data. View Source
- [3] Ito Y, et al. J Chromatogr B. 2020; 1144:122083. Application to patient samples: serum concentrations 2.69–304.27 ng/mL. View Source
- [4] PharmaSOP. BA-BE Studies: SOP for Use of Internal Standards in LC-MS/MS Analysis – V 2.0. Section 5: Procedure and acceptance criteria reference. View Source
